Enhanced Lipophilicity Versus Unsubstituted Parent Ethyl 5-Hexenoate
The target compound demonstrates significantly higher lipophilicity than its unsubstituted parent, ethyl 5-hexenoate. A calculated LogP of 2.93 places it nearly 0.7 LogP units higher than the experimental and calculated LogP values for ethyl 5-hexenoate, which range from 2.19 to 2.54 [1]. This difference indicates a more than 5-fold preference for the non-polar phase and directly impacts its behavior in flavor release, membrane permeation, and extraction processes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 |
| Comparator Or Baseline | Ethyl 5-hexenoate: LogP = 2.19 (ALOGPS) to 2.54 (SIELC) |
| Quantified Difference | ΔLogP = 0.39 to 0.74 (higher for target) |
| Conditions | Calculated partition coefficient (octanol/water). Target data from Chemsrc; comparator data from FoodB, SIELC, and The Good Scents Company. |
Why This Matters
A higher LogP dictates greater affinity for non-polar phases, which is critical for selecting the correct compound for applications involving lipid matrices, sustained flavor release, or non-aqueous formulations.
- [1] Multiple sources: (a) FooDB, Ethyl 5-hexenoate (FDB009390); (b) SIELC Technologies, Ethyl 5-hexenoate; (c) The Good Scents Company, ethyl hex-5-enoate. Data accessed 2024. View Source
